molecular formula C12H10BrN3 B1482047 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2090960-32-8

4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482047
M. Wt: 276.13 g/mol
InChI Key: RAXCKLGPGYEJMW-UHFFFAOYSA-N
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Description

The compound “4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The bromomethyl group is a carbon atom bonded to a bromine atom and the prop-2-yn-1-yl group contains a triple bond.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings. The bromomethyl and prop-2-yn-1-yl groups could then be added through substitution reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The presence of the pyrazole and pyridine rings in the compound suggests that it could exhibit aromaticity, which is a property associated with increased stability. The bromomethyl group is a good leaving group, which could make the compound reactive in substitution reactions. The prop-2-yn-1-yl group contains a triple bond, which could participate in addition reactions.



Chemical Reactions Analysis

As mentioned above, the bromomethyl group could make the compound reactive in substitution reactions, and the triple bond in the prop-2-yn-1-yl group could participate in addition reactions. The compound could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar pyrazole and pyridine rings could make the compound somewhat soluble in polar solvents. The compound could also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system of pi electrons in the aromatic rings.


Scientific Research Applications

Synthesis and Characterization of Complex Molecules

A significant application involves the synthesis and characterization of complex molecules. For instance, compounds related to 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been utilized in the preparation of time-resolved fluorescence immunoassay (TRFIA) chelates intermediates, demonstrating the crucial role of these compounds in biochemical assays and diagnostics (Pang Li-hua, 2009). Moreover, the creation of back-to-back ligands for metal-binding domains showcases the application in developing new materials and catalysts (Clare A. Tovee et al., 2010).

Photophysics and Photochemistry

These compounds also find applications in photophysics and photochemistry, where their behavior under light irradiation is studied. Research on 2-(1H-pyrazol-5-yl)pyridines and derivatives has provided insight into photoinduced tautomerization processes, essential for understanding molecular switches and sensors (V. Vetokhina et al., 2012).

Development of Novel Heterocyclic Systems

The exploration of heterocyclic systems derived from these compounds is a significant area of research, contributing to the development of new pharmaceuticals and functional materials. Studies have focused on the synthesis of heterocyclic systems showing potential cytotoxic activity against diverse tumor cell lines, highlighting the medicinal chemistry applications of these compounds (Aladdin M. Srour et al., 2018).

Coordination Chemistry and Catalysis

In coordination chemistry, compounds structurally related to 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been employed as ligands to construct polynuclear complexes, indicating their utility in fabricating materials with unique magnetic and electronic properties (Qiao-Hua Wei et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with the compound. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.


Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could be of interest in the field of medicinal chemistry if it exhibits biological activity. Alternatively, it could be used as a building block in the synthesis of more complex molecules.


properties

IUPAC Name

4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXCKLGPGYEJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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